Ethyl 2-{[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]oxy}acetate
Beschreibung
This compound (C₂₂H₁₉NO₅, MW 377.39) is a 17-azapentacyclo derivative with an ethyl acetate substituent at the 17-position . Its pentacyclic framework includes fused aromatic and heterocyclic rings, which confer rigidity and influence electronic properties.
Eigenschaften
IUPAC Name |
ethyl 2-[(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-2-27-16(24)11-28-23-21(25)19-17-12-7-3-4-8-13(12)18(20(19)22(23)26)15-10-6-5-9-14(15)17/h3-10,17-20H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGFMOKMASJNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Ethyl 2-{[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]oxy}acetate is a complex organic compound with significant potential in various biological applications due to its unique pentacyclic structure and multiple functional groups. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.
Molecular Formula
- C₃₇H₃₉N₃O₄
- Molecular Weight: Approximately 543.6 g/mol
Structural Features
The compound features:
- A pentacyclic structure which contributes to its stability and reactivity.
- Ester and dioxo moieties that enhance its biological activity.
Antimicrobial Properties
Preliminary studies indicate that Ethyl 2-{[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]oxy}acetate exhibits notable antimicrobial activity against various bacterial strains.
Case Studies
- Study on Antimicrobial Activity :
- Comparative Analysis :
The precise mechanism of action for Ethyl 2-{[16,18-dioxo-17-azapentacyclo...]nonadeca is not fully elucidated; however, it is believed to interact with microbial cell membranes or specific molecular targets due to its unique functional groups.
Therapeutic Uses
Given its antimicrobial properties, this compound may have potential applications in:
- Pharmaceuticals : As a lead compound for developing new antibiotics.
- Agriculture : As a biopesticide or fungicide.
Future Research Directions
Further studies are needed to:
- Clarify the biological mechanisms underlying its activity.
- Explore the efficacy of this compound in vivo.
- Investigate potential side effects and toxicity profiles.
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | C₃₇H₃₉N₃O₄ |
| Molecular Weight | 543.6 g/mol |
| Antimicrobial Activity | Effective against Staphylococcus aureus, E. coli, Candida albicans |
| Minimum Inhibitory Concentration (MIC) | As low as 64 mg/L against specific strains |
| Potential Applications | Pharmaceuticals, Agriculture |
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The table below compares key parameters with related derivatives:
*Estimated based on substituent contributions.
Q & A
Q. What are the common synthetic routes for Ethyl 2-{[16,18-dioxo-17-azapentacyclo...acetate, and how are intermediates characterized?
The compound is synthesized via multi-step cyclization and functionalization reactions. For example, similar pentacyclic derivatives are prepared by coupling azapentacyclic cores (e.g., 17-azapentacyclo frameworks) with ester-containing side chains using nucleophilic substitution or esterification. Key intermediates are characterized via X-ray crystallography (monoclinic P21/n space group, MoKα radiation) to confirm bond angles (e.g., O2–C2–N1: 123.39°) and stereochemistry . NMR and HPLC are used to verify purity (>95%) and regioselectivity .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SCXRD) is performed using an Oxford Diffraction Xcalibur system. Data collection parameters include θmax = 25.2°, θmin = 2.9°, and refinement with SHELXL-97 software. The crystal structure (a = 13.904 Å, β = 97.39°) reveals intramolecular hydrogen bonding and planarity of the pentacyclic core, critical for stability and reactivity. Displacement parameters (e.g., anisotropic thermal motion of C3 and C5 atoms) are analyzed to assess conformational flexibility .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
Discrepancies in pharmacological results (e.g., anxiolytic vs. cytotoxic activity) are addressed by:
- Validating assay conditions (e.g., cell lines, incubation times) using standardized protocols .
- Comparing dose-response curves (IC50 values) across studies to identify outliers .
- Conducting molecular docking studies to assess binding affinity to target receptors (e.g., GABA-A for anxiolytic activity) .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states and electron density maps. For example, the electrophilic reactivity of the 16,18-dioxo groups is modeled to predict nucleophilic attack sites during esterification. Solvent effects (e.g., dielectric constant of DMSO) are incorporated using the Polarizable Continuum Model (PCM) .
Q. What experimental strategies mitigate low yields in large-scale synthesis?
Yield optimization involves:
- Screening catalysts (e.g., Pd/C for hydrogenation steps) to reduce side reactions .
- Employing flow chemistry for precise temperature control during cyclization .
- Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Data Analysis and Theoretical Frameworks
Q. How are spectroscopic data interpreted to distinguish regioisomers?
- 1H-NMR : Chemical shifts for methyl groups (e.g., 1.36 ppm for C19-CH3) and aromatic protons (6.8–7.2 ppm) differentiate substitution patterns .
- IR : Stretching frequencies (e.g., 1740 cm⁻¹ for ester C=O) confirm functional group integrity .
- MS : High-resolution ESI-MS identifies molecular ions ([M+H]+ m/z 333.3374) and fragmentation pathways .
Q. What statistical methods validate crystallographic data quality?
- R-factor analysis : R[F2 > 2σ(F2)] = 0.036 and wR(F2) = 0.096 ensure refinement accuracy .
- Goodness-of-fit (GoF) : Values near 1.0 (calculated via SHELXL) indicate minimal residual electron density errors .
Pharmacological Evaluation
Q. How is cytotoxicity assessed, and what controls are essential?
Cytotoxicity is tested using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Controls include:
- Positive controls (e.g., doxorubicin) to validate assay sensitivity.
- Solvent controls (DMSO ≤0.1%) to rule out vehicle toxicity .
- Dose normalization to molecular weight (319.36 g/mol) for cross-study comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
